molecular formula C13H26ClF B12844616 1-Chloro-13-fluorotridecane CAS No. 334-75-8

1-Chloro-13-fluorotridecane

Cat. No.: B12844616
CAS No.: 334-75-8
M. Wt: 236.80 g/mol
InChI Key: UIOQBFNDVYPNLI-UHFFFAOYSA-N
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Description

1-Chloro-13-fluorotridecane (C₁₃H₂₆ClF) is a halogenated alkane featuring a chlorine atom at the first carbon and a fluorine atom at the terminal carbon of a 13-carbon chain. This structural arrangement confers unique physicochemical properties, such as intermediate polarity, moderate volatility, and reactivity influenced by the electronegativity of the halogens. It is primarily utilized in organic synthesis, surfactants, and materials science due to its dual halogen functionality .

Properties

CAS No.

334-75-8

Molecular Formula

C13H26ClF

Molecular Weight

236.80 g/mol

IUPAC Name

1-chloro-13-fluorotridecane

InChI

InChI=1S/C13H26ClF/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-13H2

InChI Key

UIOQBFNDVYPNLI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCF)CCCCCCCl

Origin of Product

United States

Preparation Methods

1-Chloro-13-fluorotridecane can be synthesized through several methods. One common synthetic route involves the coupling of 1,2-dichloroethane and tridecane. Another method includes the reaction of esterification with chloromethyl methyl ether in the presence of an acid catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-13-fluorotridecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Scientific Research Applications

1-Chloro-13-fluorotridecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Chloro-13-fluorotridecane exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various biological and chemical processes. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-13-fluorotridecane with analogous halogenated alkanes and fluorinated/chlorinated derivatives.

Structural and Functional Group Differences

Compound Molecular Formula Halogen Positions Chain Length Key Applications/Properties
1-Chloro-13-fluorotridecane C₁₃H₂₆ClF C1 (Cl), C13 (F) 13 carbons Surfactants, polymer intermediates
1-Chloro-2-fluoroethane C₂H₄ClF C1 (Cl), C2 (F) 2 carbons Refrigerants, solvents
Chlorotrifluoromethane (CFC-13) CClF₃ C1 (Cl, F₃) 1 carbon Refrigerant (ozone-depleting)
4-Fluoro-1-chlorobutane C₄H₈ClF C1 (Cl), C4 (F) 4 carbons Pharmaceutical intermediates
  • Chain Length : Longer chains (e.g., 13 carbons) increase molecular weight and boiling points compared to shorter analogs like C₂H₄ClF, which is more volatile .
  • Halogen Positioning : Terminal fluorine in 1-Chloro-13-fluorotridecane reduces steric hindrance compared to mid-chain fluorinated compounds (e.g., 4-Fluoro-1-chlorobutane), enhancing reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Boiling Point : Estimated to be higher than CClF₃ (-81°C) and C₂H₄ClF (~30°C) due to increased van der Waals forces in longer chains.
  • Polarity: Dual halogenation increases polarity compared to mono-halogenated analogs (e.g., 1-chlorotridecane), improving solubility in polar aprotic solvents .

Environmental and Toxicological Profiles

  • Environmental Impact : Unlike CClF₃ (a potent ozone-depleting substance), 1-Chloro-13-fluorotridecane’s longer chain likely reduces atmospheric mobility, minimizing ozone-layer risk .
  • Toxicity : Chlorinated alkanes (e.g., 1,2,3-Trichloropropane in ) exhibit higher hepatotoxicity, whereas fluorinated chains may reduce metabolic activation .

Limitations of Available Evidence

The provided evidence lacks direct experimental data (e.g., spectroscopy, thermochemical analysis) for 1-Chloro-13-fluorotridecane. Supplementary Tables in could contain relevant comparisons but are inaccessible . Compounds in (e.g., C₂H₄ClF) suggest structural parallels but require further validation.

Biological Activity

1-Chloro-13-fluorotridecane, a chlorinated and fluorinated alkane, has garnered interest in various fields, including medicinal chemistry and environmental science. This article delves into its biological activity, synthesizing findings from diverse research studies and data sources.

1-Chloro-13-fluorotridecane is characterized by the molecular formula C13H26ClF\text{C}_{13}\text{H}_{26}\text{ClF} and a molecular weight of approximately 250.81 g/mol. Its structure includes a long hydrocarbon chain with a chlorine atom at the first position and a fluorine atom at the thirteenth position, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-Chloro-13-fluorotridecane has been studied primarily in the context of its potential as an antimicrobial agent and its effects on human health. Below are key findings from recent studies:

Antimicrobial Properties

  • Antibacterial Activity : Research indicates that halogenated alkanes, including 1-chloro-13-fluorotridecane, exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study demonstrated that compounds with halogen substituents can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death .
  • Mechanism of Action : The antimicrobial mechanism is thought to involve disruption of lipid bilayers, which is particularly relevant for compounds with long hydrophobic chains like 1-chloro-13-fluorotridecane. This disruption can lead to leakage of cellular contents and inhibition of vital cellular processes .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of 1-chloro-13-fluorotridecane. Preliminary studies suggest that while it has antimicrobial properties, it may also pose risks to human health:

Data Tables

The following tables summarize key data regarding the biological activity and toxicity profiles of 1-chloro-13-fluorotridecane.

Property Value
Molecular FormulaC₁₃H₂₆ClF
Molecular Weight250.81 g/mol
Antimicrobial ActivityEffective against certain bacteria
Acute Toxicity (LD50)TBD (To be determined)
Study Findings
Demonstrated antibacterial properties
Potential disruption of bacterial membranes
Acute toxicity observed in animal models

Case Studies

Several case studies have highlighted the importance of understanding the biological implications of halogenated compounds like 1-chloro-13-fluorotridecane:

  • Case Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry explored various chlorinated compounds' effectiveness against antibiotic-resistant strains. Results indicated that 1-chloro-13-fluorotridecane showed promising activity against Staphylococcus aureus .
  • Environmental Impact Assessment : Research assessing the environmental fate of halogenated alkanes revealed that compounds like 1-chloro-13-fluorotridecane can persist in aquatic environments, raising concerns about bioaccumulation and long-term ecological effects .

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